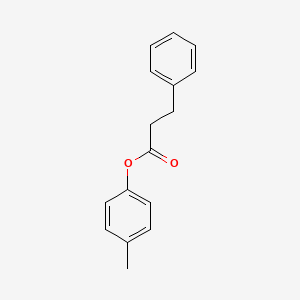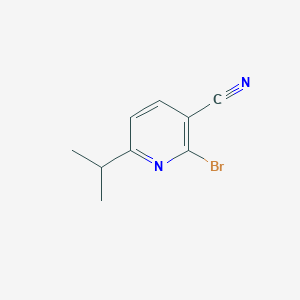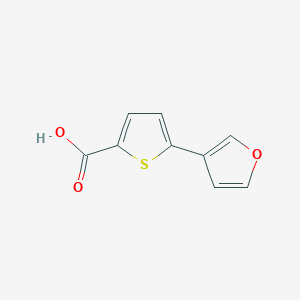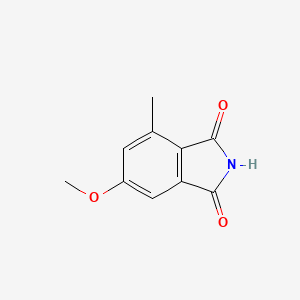
3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine is an organic compound that features a tetrazole ring attached to an aniline moiety. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
準備方法
The synthesis of 3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine typically involves the reaction of aniline derivatives with tetrazole precursors. One common method is the heterocyclization reaction involving primary amines, orthoesters, and azides . This reaction is carried out in an acetic acid medium, where the primary amine reacts with the orthoester and sodium azide to form the tetrazole ring. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
化学反応の分析
3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, tetrazole derivatives are known for their antibacterial, antifungal, antitumor, and anti-inflammatory activities . The compound’s ability to penetrate cell membranes makes it valuable in drug design and development. Additionally, it is used in the material science industry for developing new materials with specific properties.
作用機序
The mechanism of action of 3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine involves its interaction with molecular targets and pathways in biological systems. Tetrazoles can act as inhibitors of enzymes, such as cytochrome P450, by binding to the active site and preventing substrate access . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting tumor growth. The compound’s electron-donating and electron-withdrawing properties also play a role in its biological activity .
類似化合物との比較
3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine can be compared with other tetrazole derivatives, such as 5-aminotetrazole and 1-(tetrazol-1-yl)tetrazole . These compounds share similar structural features but differ in their specific functional groups and reactivity. For example, 5-aminotetrazole is known for its high nitrogen content and use in propellants, while 1-(tetrazol-1-yl)tetrazole is used in the synthesis of energetic materials . The unique combination of the tetrazole ring and aniline moiety in this compound gives it distinct properties and applications.
特性
分子式 |
C7H8N6 |
|---|---|
分子量 |
176.18 g/mol |
IUPAC名 |
3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C7H8N6/c8-5-2-1-3-6(4-5)9-7-10-12-13-11-7/h1-4H,8H2,(H2,9,10,11,12,13) |
InChIキー |
LMCVGDWEVILNPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC2=NNN=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-amino-7-bromo-3-chloro-5H-chromeno[2,3-c]pyridin-5-yl)methanol](/img/structure/B8643321.png)

![6'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B8643330.png)
![N-[6-(dimethylamino)-2-pyridinyl]acetamide](/img/structure/B8643332.png)





![N-[4-chloro-2-(trifluoroacetyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B8643376.png)




